molecular formula C14H9ClO3 B2455632 3-Formylphenyl 4-chlorobenzoate CAS No. 431998-21-9

3-Formylphenyl 4-chlorobenzoate

Cat. No.: B2455632
CAS No.: 431998-21-9
M. Wt: 260.67
InChI Key: LUHQOTRRNVKUFT-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C14H9ClO3. It is known for its applications in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 4-chlorobenzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 4-chlorobenzoate typically involves the esterification of 3-formylphenol with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. The focus would be on optimizing yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-chlorobenzoate largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ester linkage can undergo hydrolysis under acidic or basic conditions, releasing the corresponding phenol and carboxylic acid. The chlorine atom can be involved in substitution reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Formylphenyl 4-chlorobenzoate is unique due to the presence of both a formyl group and a chlorine atom, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHQOTRRNVKUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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